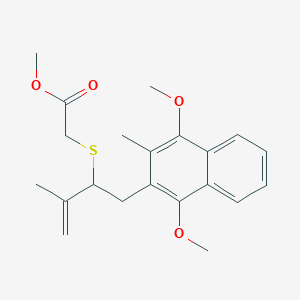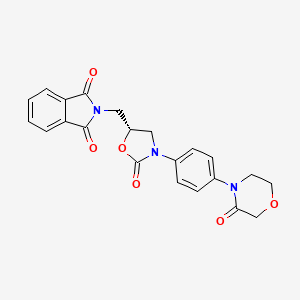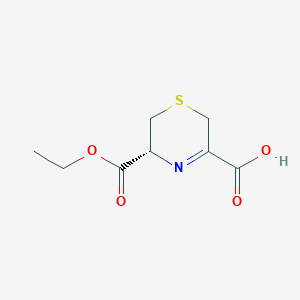
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes, including DNA synthesis and repair. The compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst, which promotes the esterification process efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its high acidity and ability to activate various functional groups, making the process more efficient and yielding higher product purity .
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized folate derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its role in folate metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its use in cancer treatment and as a supplement in folate-deficient conditions.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt involves its role as a folate derivative. It participates in one-carbon transfer reactions, which are essential for DNA synthesis and repair. The compound targets enzymes involved in folate metabolism, such as dihydrofolate reductase, and influences various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic Acid: The parent compound, which lacks the ester and p-toluenesulfonate groups.
Methyltetrahydrofolic Acid: A methylated derivative with similar biological functions.
Formyltetrahydrofolic Acid: Another derivative involved in one-carbon transfer reactions.
Uniqueness
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is unique due to its enhanced stability and reactivity compared to other folate derivatives. The presence of the p-toluenesulfonate group increases its solubility in organic solvents, making it more versatile for various applications .
Properties
CAS No. |
319919-91-0 |
|---|---|
Molecular Formula |
C₂₁H₂₇N₇O₆.C₇H₈O₃S |
Molecular Weight |
473.481722 |
Synonyms |
N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid Dimethyl Ester Mono(4-methylbenzenesulfonate); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)


